molecular formula C12H9NO3 B14499868 (3,4-Dihydroxyphenyl)(pyridin-3-yl)methanone CAS No. 63724-51-6

(3,4-Dihydroxyphenyl)(pyridin-3-yl)methanone

Cat. No.: B14499868
CAS No.: 63724-51-6
M. Wt: 215.20 g/mol
InChI Key: NNMDDVPYJXHHHH-UHFFFAOYSA-N
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Description

(3,4-Dihydroxyphenyl)(pyridin-3-yl)methanone is a chemical compound known for its unique structure and properties It consists of a dihydroxyphenyl group and a pyridinyl group connected by a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dihydroxyphenyl)(pyridin-3-yl)methanone typically involves the reaction of 3,4-dihydroxybenzaldehyde with pyridine-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydroxyphenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers, esters, or other substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(3,4-Dihydroxyphenyl)(pyridin-3-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3,4-Dihydroxyphenyl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate various signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dihydroxyphenyl)(pyridin-3-yl)methanone
  • (3,4-Dihydroxyphenyl)(pyridin-2-yl)methanone
  • (3,4-Dihydroxyphenyl)(pyridin-4-yl)methanone

Uniqueness

(3,4-Dihydroxyphenyl)(pyridin-3-yl)methanone is unique due to its specific substitution pattern on the phenyl and pyridinyl rings, which can influence its chemical reactivity and biological activity

Properties

CAS No.

63724-51-6

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

(3,4-dihydroxyphenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C12H9NO3/c14-10-4-3-8(6-11(10)15)12(16)9-2-1-5-13-7-9/h1-7,14-15H

InChI Key

NNMDDVPYJXHHHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=CC(=C(C=C2)O)O

Origin of Product

United States

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